13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Scientific Research Applications
13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
Target of Action
The compound’s primary targets appear to be Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner, which causes its deactivation .
Mode of Action
The compound interacts with its targets, CK2 and GSK3β, by inhibiting their activity . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .
Biochemical Pathways
The inhibition of CK2 and GSK3β affects the PTEN pathway . PTEN is a tumor suppressor protein, and its deactivation can lead to uncontrolled cell growth and proliferation . By inhibiting CK2 and GSK3β, the compound prevents PTEN deactivation, potentially influencing cell growth and proliferation .
Pharmacokinetics
Similar compounds have been reported to be metabolically stable in human, rat, and mouse liver microsomes, showing optimum half-life (t 1/2) and intrinsic clearance (cl int) .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the prevention of PTEN deactivation . This could potentially lead to the regulation of cell growth and proliferation, thereby exerting an anti-tumor effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one involves multiple steps, starting from commercially available reagentsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chlorine atom in the compound can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents replacing the chlorine atom .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines: These compounds share a similar triazole ring structure and have been studied for their medicinal chemistry applications.
1,6-naphthyridines: These compounds have a fused-ring system similar to the triazatricyclo framework and are known for their biological activities.
4,5,6,7-tetrahydroindoles: These compounds have a similar tetrahydro structure and are used in various chemical and biological studies.
Uniqueness
What sets 13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one apart is its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c20-11-5-6-16-21-14-7-8-23(10-13(14)18(25)24(16)9-11)19(26)17-12-3-1-2-4-15(12)27-22-17/h5-6,9H,1-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEYIDQUJMWRGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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